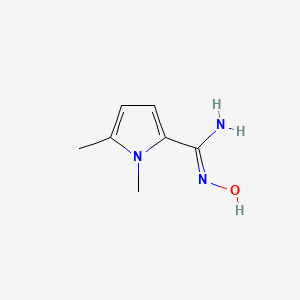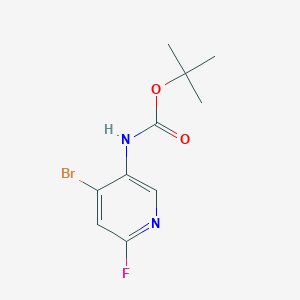
Tert-butyl (4-bromo-6-fluoropyridin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (4-bromo-6-fluoropyridin-3-yl)carbamate is a chemical compound with the molecular formula C10H12BrFN2O2 . It is used for research purposes and is available from various suppliers .
Synthesis Analysis
The synthesis of similar compounds typically involves amination or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . The method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular structure of Tert-butyl (4-bromo-6-fluoropyridin-3-yl)carbamate consists of a pyridine ring substituted with bromine and fluorine atoms at the 4th and 6th positions, respectively . The 3rd position of the pyridine ring is attached to a carbamate group, which in turn is connected to a tert-butyl group .Wissenschaftliche Forschungsanwendungen
Mild and Efficient Synthesis of Protected Amines
One significant application involves the synthesis of Boc-protected amines via a mild and efficient one-pot Curtius rearrangement. This method leverages the reaction of carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate, which then undergoes Curtius rearrangement. The process is applicable to a range of substrates, including malonate derivatives, facilitating access to protected amino acids (Lebel & Leogane, 2005).
Synthesis of Biologically Active Intermediates
Another application is observed in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an important intermediate for various biologically active compounds like omisertinib (AZD9291). A rapid synthetic method has been established for this compound, involving acylation, nucleophilic substitution, and reduction, demonstrating the versatility of tert-butyl carbamate derivatives in medicinal chemistry (Zhao et al., 2017).
Antibacterial Agents Development
The compound also finds application in the development of antibacterial agents, as seen in the preparation of 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and naphthyridine derivatives. These compounds have been evaluated for their antibacterial activities, showcasing the potential of tert-butyl carbamate derivatives in addressing antibiotic resistance (Bouzard et al., 1989).
Advanced Organic Synthesis Techniques
Moreover, the application extends to advanced organic synthesis techniques, such as the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This process allows for the efficient preparation of N-ester type compounds under mild conditions, emphasizing the role of tert-butyl carbamate derivatives in synthetic organic chemistry (Sakaitani & Ohfune, 1990).
Safety and Hazards
Tert-butyl (4-bromo-6-fluoropyridin-3-yl)carbamate is classified as a warning signal word . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
tert-butyl N-(4-bromo-6-fluoropyridin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2O2/c1-10(2,3)16-9(15)14-7-5-13-8(12)4-6(7)11/h4-5H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFHBDQGSWVGHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (4-bromo-6-fluoropyridin-3-yl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2716420.png)
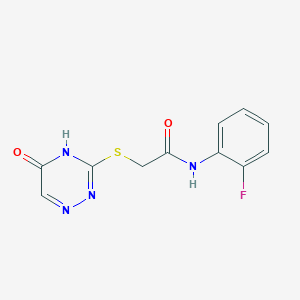
![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-methylphenyl)-1H-indole](/img/structure/B2716423.png)

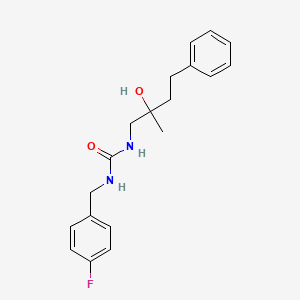
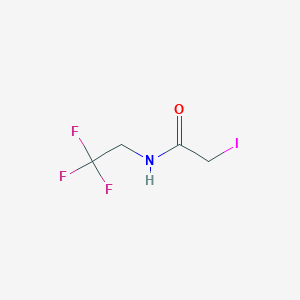
![3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2716430.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-methylsulfonylbenzoate](/img/structure/B2716432.png)
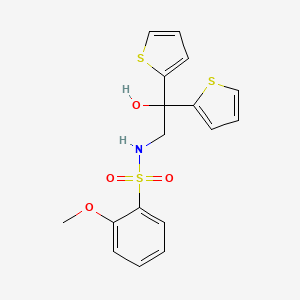
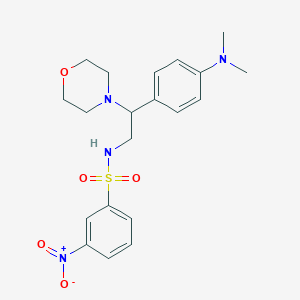
amino}-2-(2,3-dichlorophenyl)acetic acid](/img/structure/B2716439.png)
